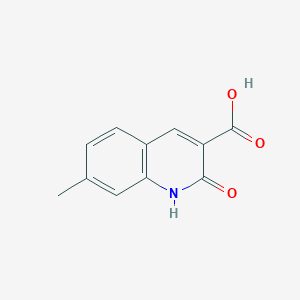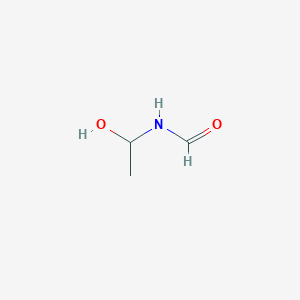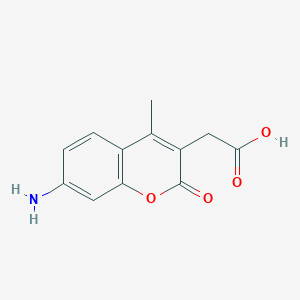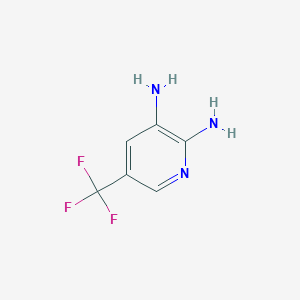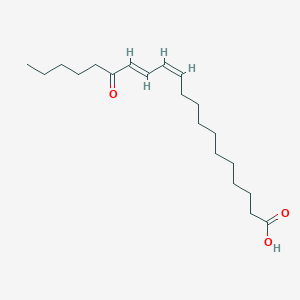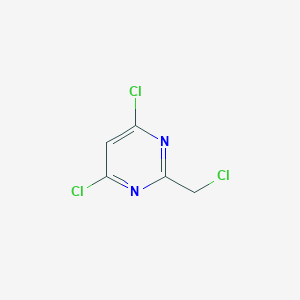
Fluparoxan hydrochloride anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluparoxan hydrochloride anhydrous is a potent α2-adrenergic receptor antagonist. It is known for its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This compound has been studied for its potential therapeutic applications in treating central neurodegenerative diseases, depression, and cognitive dysfunction in schizophrenia and Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fluparoxan hydrochloride anhydrous involves multiple steps. The key intermediate is 5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole. The synthesis begins with the preparation of this intermediate, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fluparoxan hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluparoxan oxide, while reduction may yield fluparoxan alcohol .
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in studies of α2-adrenergic receptor antagonists.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating central neurodegenerative diseases, depression, and cognitive dysfunction in schizophrenia and Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals targeting α2-adrenergic receptors
Mecanismo De Acción
Fluparoxan hydrochloride anhydrous exerts its effects by selectively blocking α2-adrenergic receptors. This blockade increases the synaptic concentrations of noradrenaline by preventing the autoinhibitory feedback mechanism. The increased noradrenaline levels have potential therapeutic value in treating disorders associated with noradrenaline deficiency at postsynaptic adrenoreceptors .
Comparación Con Compuestos Similares
Similar Compounds
Idazoxan: Another α2-adrenergic receptor antagonist with similar applications.
Yohimbine: Known for its α2-adrenergic receptor antagonistic properties.
Rauwolscine: A compound with similar receptor selectivity
Uniqueness
Fluparoxan hydrochloride anhydrous is unique due to its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity reduces the likelihood of side effects associated with α1-adrenergic receptor antagonism, making it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
105227-44-9 |
|---|---|
Fórmula molecular |
C10H11ClFNO2 |
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
Clave InChI |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES isomérico |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES canónico |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Key on ui other cas no. |
105227-44-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



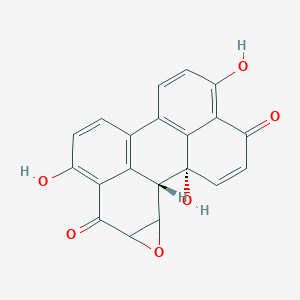
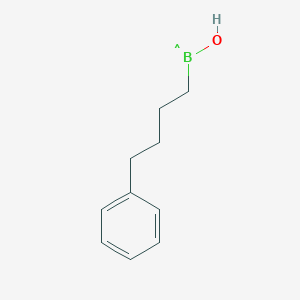
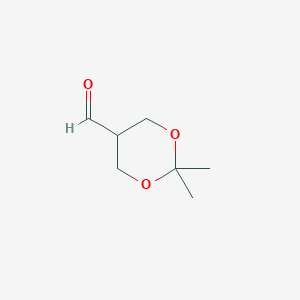
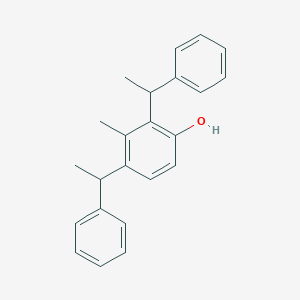
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
![2-[(hexylamino)methyl]phenol](/img/structure/B9015.png)
![2-(1H-Benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B9019.png)
